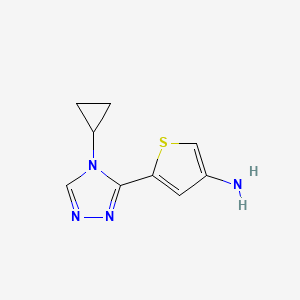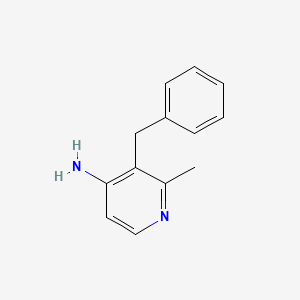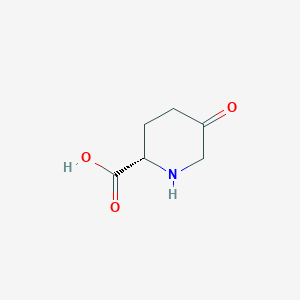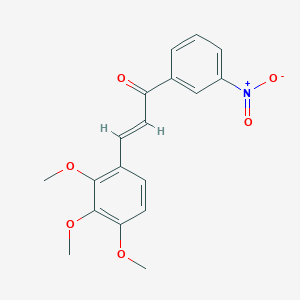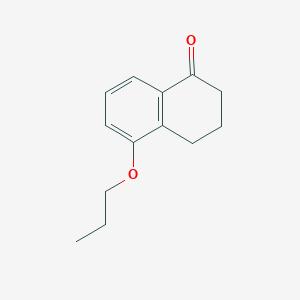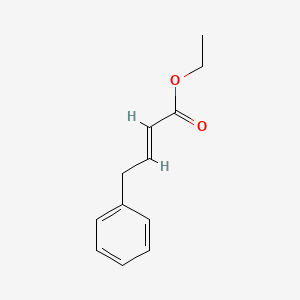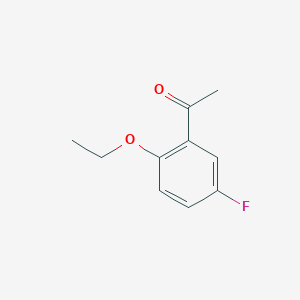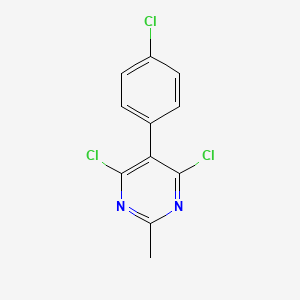
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine
概要
説明
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H7Cl3N2. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, a 4-chlorophenyl group at the 5 position, and a methyl group at the 2 position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloropyrimidine and 4-chlorobenzaldehyde.
Condensation Reaction: The 4-chlorobenzaldehyde is reacted with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4,6-dichloro-5-(4-chlorophenyl)pyrimidine.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
科学的研究の応用
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA polymerases, leading to antiproliferative effects in cancer cells.
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine: Lacks the methyl group at the 2 position.
4,6-Dichloro-2-methylpyrimidine: Lacks the 4-chlorophenyl group at the 5 position.
4,6-Dichloropyrimidine: Lacks both the 4-chlorophenyl group and the methyl group.
Uniqueness
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is unique due to the presence of both the 4-chlorophenyl group and the methyl group, which confer specific chemical and biological properties. This combination of substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIRWLYURJFIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



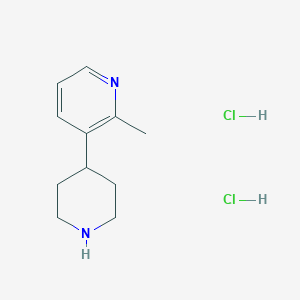
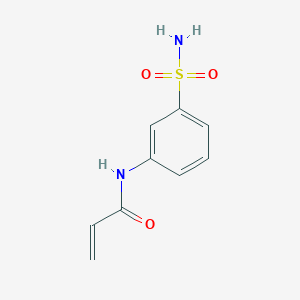
![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)


